molecular formula C12H10N2O B13672097 2-(2-Benzofuryl)-5-methylimidazole

2-(2-Benzofuryl)-5-methylimidazole

Cat. No.: B13672097
M. Wt: 198.22 g/mol
InChI Key: BTTHZPDFJYPQOH-UHFFFAOYSA-N
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Description

2-(2-Benzofuryl)-5-methylimidazole is a heterocyclic compound that combines the structural features of benzofuran and imidazole. Benzofuran is known for its presence in various natural products and synthetic compounds with significant biological activities, while imidazole is a core structure in many biologically active molecules. The combination of these two moieties in a single compound can potentially lead to unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzofuryl)-5-methylimidazole typically involves the formation of the benzofuran ring followed by the construction of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzofuryl)-5-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

2-(2-Benzofuryl)-5-methylimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Benzofuryl)-5-methylimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzofuryl-5-methylimidazole
  • 2-Benzofuryl-4-methylimidazole
  • 2-Benzofuryl-5-ethylimidazole

Uniqueness

2-(2-Benzofuryl)-5-methylimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzofuran and imidazole rings in a single molecule provides a versatile scaffold for further functionalization and exploration in various fields .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-5-methyl-1H-imidazole

InChI

InChI=1S/C12H10N2O/c1-8-7-13-12(14-8)11-6-9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,13,14)

InChI Key

BTTHZPDFJYPQOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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